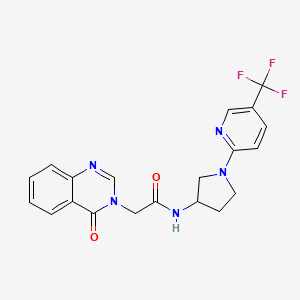![molecular formula C24H17ClF3N5O2S B2999089 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-84-6](/img/structure/B2999089.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H17ClF3N5O2S and its molecular weight is 531.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selectivity and Potency in Adenosine Receptor Subtypes
Research has shown that derivatives of triazoloquinazoline adenosine antagonists, such as CGS15943, exhibit selectivity for human A3 receptor subtypes. Modifications to the 5-amino group and other parts of the molecule can enhance this selectivity and affinity, leading to potential applications in targeting specific adenosine receptor subtypes for therapeutic purposes. For instance, some derivatives have demonstrated high potency and selectivity at the human A3 receptors, which could be beneficial in designing drugs targeting cardiovascular diseases, cancer, and inflammatory diseases without affecting other receptor subtypes (Kim, Ji, & Jacobson, 1996; Kim et al., 1998).
H1-antihistaminic Agents
Compounds with structural similarities to the given chemical have been investigated for their H1-antihistaminic activities. Such studies aim to discover new classes of compounds that can act as antihistamines with potentially better efficacy and fewer side effects than existing medications. Research into novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, for example, has shown promising H1-antihistaminic activity in vivo, suggesting potential applications in treating allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial and Nematicidal Properties
A new class of triazolo[4,3-c]quinazolinylthiazolidinones has been evaluated for antimicrobial and nematicidal activities. These compounds have shown significant effects against a variety of bacterial and fungal strains, as well as nematodes. Such findings indicate potential applications in developing novel antimicrobial agents for use in agriculture and medicine (Reddy, Kumar, & Sunitha, 2016).
Synthesis and Chemical Properties
The synthesis of triazolo[1,5-a]triazin-7-one derivatives and related compounds has been explored, providing insights into the chemical properties and potential reactivity of this class of compounds. These studies are crucial for understanding how such chemicals can be modified and utilized in various scientific applications, from materials science to pharmaceuticals (Heras et al., 2003).
Propriétés
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N5O2S/c1-2-14-6-9-18(10-7-14)36(34,35)23-22-30-21(29-17-5-3-4-15(12-17)24(26,27)28)19-13-16(25)8-11-20(19)33(22)32-31-23/h3-13H,2H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXPFNMTKHZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999010.png)
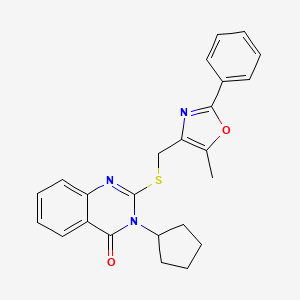
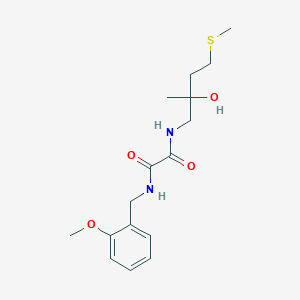
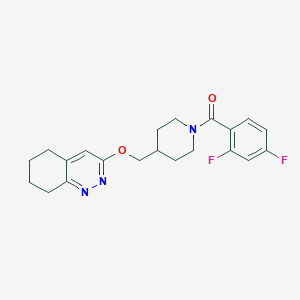
![5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2999015.png)
![2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile](/img/structure/B2999016.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2999017.png)
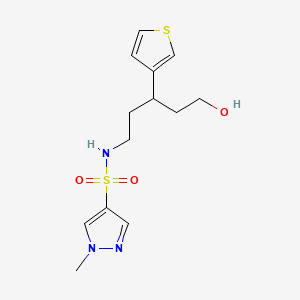
![N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2999019.png)
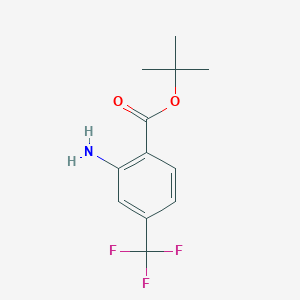
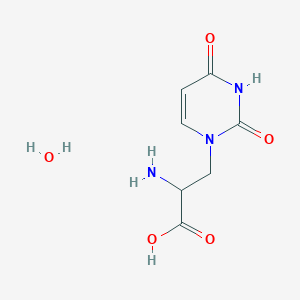
![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2999026.png)
